molecular formula C8H5FN2S B8359466 2-(2-Fluoropyridin-4-yl)thiazole

2-(2-Fluoropyridin-4-yl)thiazole

Cat. No.: B8359466
M. Wt: 180.20 g/mol
InChI Key: SPXIJUNCAGBVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoropyridin-4-yl)thiazole is a useful research compound. Its molecular formula is C8H5FN2S and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5FN2S

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C8H5FN2S/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H

InChI Key

SPXIJUNCAGBVPM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=NC=CS2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 dram vial equipped with a stir bar was added 4-bromo-2-fluoropyridine (132 mg, 0.750 mmol) and Pd(dppf)Cl2 (27 mg, 0.038 mmol). The vial was sealed with a septum screwcap and then was placed under N2 atmosphere. To the vial was added thiazol-2-ylzinc(II) bromide in THF (3.0 mL, 1.5 mmol). The vial was placed in a 60° C. heating block with stirring for 3.5 h. The reaction solution was transfered to a 125 mL separatory funnel and was diluted with EtOAc (50 mL). The solution was washed with water:brine (25 mL:25 mL); then brine (50 mL). The organic solution was dried over MgSO4; filtered; then concentrated in vacuo. The residue was subjected to silica gel chromatography (hexanes:EtOAc) to afford 2-(2-fluoropyridin-4-yl)thiazole as a white solid (83 mg, 61%). 1H-NMR (400 MHz, CDCl3) δ 8.32 (d, J=5.3 Hz, 1H), 8.00 (d, J=3.3 Hz, 1H), 7.73 (dt, J=5.3, 1.6 Hz, 1H), 7.53 (d, J=3.3 Hz, 1H), 7.51-7.50 (m, 1H): MS: MS m/z 181.0 (M++1).
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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